molecular formula C8H14BrNO B1266729 2-bromo-N-cyclohexylacetamide CAS No. 63177-66-2

2-bromo-N-cyclohexylacetamide

Cat. No. B1266729
CAS RN: 63177-66-2
M. Wt: 220.11 g/mol
InChI Key: VQKRFCPNGGNHNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromo-N-cyclohexylacetamide involves diverse methods, including photoinduced and N-bromosuccinimide-mediated cyclization reactions, and domino cyclization and elimination pathways. These methods allow for the efficient preparation of various derivatives, showcasing the versatility of bromoacetamide compounds in synthetic chemistry (Li et al., 2013); (Zhu et al., 2014).

Molecular Structure Analysis

Molecular and crystal structure analyses have been performed on similar compounds, revealing insights into their geometric configurations, such as chair conformations for cyclohexyl groups and planar configurations for amide N and C atoms. These studies help in understanding the structural basis for the reactivity and properties of these compounds (Wang, 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-bromo-N-cyclohexylacetamide derivatives are diverse, including dibromohydration and catalytic C-C and C-O coupling reactions. These reactions not only demonstrate the reactivity of these compounds but also their potential utility in organic synthesis (Qiu et al., 2017); (Singh & Singh, 2017).

Physical Properties Analysis

The physical properties of 2-bromo-N-cyclohexylacetamide derivatives are closely related to their molecular structure. X-ray diffraction, NMR spectroscopy, and other techniques provide valuable data for understanding these properties, including stability, conformational preferences, and intermolecular interactions (Wang, 2009).

Chemical Properties Analysis

The chemical properties of 2-bromo-N-cyclohexylacetamide derivatives have been explored through reactions such as cycloadditions, kinetic resolutions, and enzymatic transformations. These studies shed light on the reactivity patterns, selectivity, and potential applications of these compounds in various chemical transformations (Zhang et al., 2018); (Noheda et al., 1996).

Scientific Research Applications

Synthetic Chemistry Applications

  • Palladium-Catalyzed Cross-Coupling : 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexylacetamide, are used in palladium-catalyzed cross-coupling reactions. These compounds are vital in constructing a wide range of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).

  • Chemo-Enzymatic Synthesis : The kinetic resolution of 2-bromo-2-cyclohexenol through enzyme-mediated transesterification demonstrates the utility of related compounds in chemo-enzymatic synthesis. This method studies the effect of enzymes and solvents on the velocity and enantioselectivity of transformations (Noheda et al., 1996).

  • Regioselective Dibromohydration : Research on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a process closely related to compounds like 2-bromo-N-cyclohexylacetamide, highlights its use in the synthesis of complex organic molecules (Qiu et al., 2017).

Medicinal Chemistry and Pharmacology

  • Antidiabetic Potential : A study on 2-bromo-N-phenyl/arylacetamides, structurally similar to 2-bromo-N-cyclohexylacetamide, revealed their potential as antidiabetic agents. These compounds showed promising inhibition of the α-glucosidase enzyme, suggesting their use as lead molecules for antidiabetic drug development (Nazir et al., 2018).

  • Antitumor Properties : Another study focused on the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides using 2-bromo analogues. These compounds displayed significant in vitro antitumor properties against various human tumor cell lines, indicating their potential in cancer therapy (Girgis et al., 2006).

  • Antifungal and Antibiofilm Activity : 2-bromo-N-phenylacetamide showed potential as an antifungal and antibiofilm agent against Cryptococcus neoformans. This suggests its application in treating infections caused by this pathogen and in the eradication of biofilms on medical devices (De Melo et al., 2020).

Safety And Hazards

The safety and hazards of 2-bromo-N-cyclohexylacetamide are not well-documented. It is recommended to handle this compound with appropriate personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-bromo-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKRFCPNGGNHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289087
Record name 2-bromo-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-cyclohexylacetamide

CAS RN

63177-66-2
Record name 63177-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of bromoacetyl chloride (5.50 mL, 66.9 mmol) in tetrahydrofuran (120 mL) at 0° C. was added a mixture of 4-dimethylaminepyridine (2.80 g, 22.9 mmol) and cyclohexylamine (5.00 mL, 43.7 mmol) in tetrahydrofuran (60 mL). The mixture was warmed to room temperature and stirred an additional 18 hours. The reaction was quenched with water and extracted with dichloromethane. The organic phase was dried (sodium sulfate), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (elution with 10% ethyl acetate:hexanes) to provide of the title compound (25% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 1.18 (m, 5H), 1.64 (m, 5H), 3.52 (m, 1H), 3.99 (s, 2H), 8.04 (br d, 1H, J=7.1 Hz); MS (DCI/NH3) m/e 237/239 (M+NH4)+.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Yasir, S Ishtiaq, M Jahangir, M Ajaib… - Medicinal …, 2018 - ingentaconnect.com
… oxadiazole derivative (c) was alkylated by treating with 1-bromopentane, 4-chlorobenzyl chloride, 2bromo-N-(3,5-dimethylphenethyl)propanamide, 2-bromo-Ncyclohexylacetamide, and …
Number of citations: 22 www.ingentaconnect.com
B Zhang, JM Watt, C Cordiglieri, W Dammermann… - Scientific Reports, 2018 - nature.com
… Nicotinic acid (1.62 mmol) and 2-bromo-N-cyclohexylacetamide 8 (1.62 mmol) were reacted under general protocol B to afford 22 as a white solid (521 mg, 94%); mp: 188–192 C; 1 H …
Number of citations: 15 www.nature.com
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
W Zhou, C Xu, G Dong, H Qiao, J Yang, H Liu… - European Journal of …, 2021 - Elsevier
… The mixture of 5a (1 eq.), 2-bromo-N-cyclohexylacetamide (1 eq.) and NaOH (1 eq.) in methanol was stirred at 80 C for 4 h and monitored by TLC (PE/EA = 1:1). After the reaction …
Number of citations: 6 www.sciencedirect.com

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